Ethyl 2-ethynylcyclopropane-1-carboxylate
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Overview
Description
Ethyl 2-ethynylcyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with an ethynyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethynylcyclopropane-1-carboxylate typically involves the cyclopropanation of an alkyne precursor. One common method is the reaction of ethyl diazoacetate with an alkyne in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to moderate temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethynylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl 2-ethynylcyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-ethynylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyclopropane ring’s strain energy can also influence its reactivity and binding affinity.
Comparison with Similar Compounds
- Ethyl 2-phenylcyclopropane-1-carboxylate
- Ethyl 2-oxocyclopentanecarboxylate
- Cyclopropane-1,1-dicarboxylate
Comparison: Ethyl 2-ethynylcyclopropane-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-ethynylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-3-6-5-7(6)8(9)10-4-2/h1,6-7H,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRRAEUNELXLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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